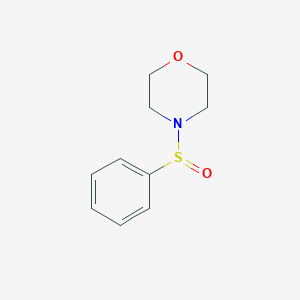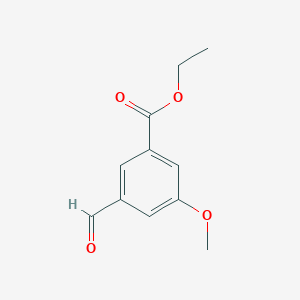
Ethyl 3-formyl-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-formylbenzoic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a methoxy group, a formyl group, and an ethyl ester group attached to a benzene ring, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-formylbenzoic acid ethyl ester typically involves the esterification of 3-Methoxy-5-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Methoxy-5-formylbenzoic acid+EthanolAcid Catalyst3-Methoxy-5-formylbenzoic acid ethyl ester+Water
Common acid catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-5-formylbenzoic acid ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3-Methoxy-5-formylbenzoic acid and ethanol.
Reduction: 3-Methoxy-5-hydroxymethylbenzoic acid ethyl ester.
Oxidation: 3-Carboxy-5-formylbenzoic acid ethyl ester.
Substitution: Various substituted benzoic acid ethyl esters depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-formylbenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-formylbenzoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form Schiff bases with amines, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid ethyl ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzoic acid ethyl ester: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methoxy-5-methylbenzoic acid ethyl ester: Has a methyl group instead of a formyl group, altering its chemical properties.
Uniqueness
3-Methoxy-5-formylbenzoic acid ethyl ester is unique due to the presence of both methoxy and formyl groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile molecule for various applications.
Properties
CAS No. |
367519-87-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 3-formyl-5-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
HIVBGUWYAVWNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
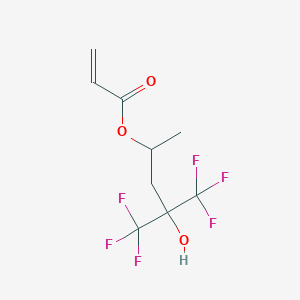
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)
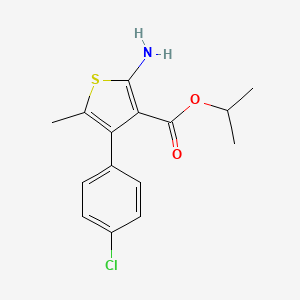

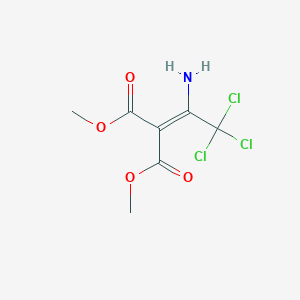
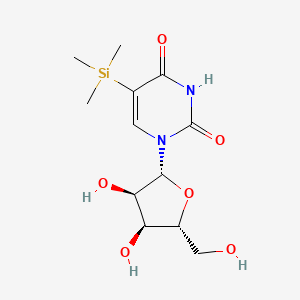
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
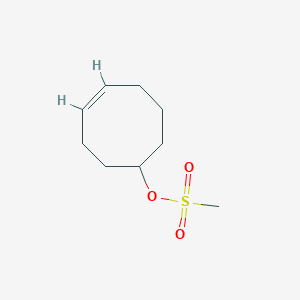
![1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-](/img/structure/B14140348.png)
